molecular formula C16H20BrN3O2S2 B2396550 5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448063-65-7

5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2396550
CAS No.: 1448063-65-7
M. Wt: 430.38
InChI Key: BVIOVLRMXVNCBU-UHFFFAOYSA-N
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Description

5-Bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a sophisticated small molecule that integrates a pyrazole core with a bromothiophene sulfonamide moiety, positioning it as a valuable compound for probing novel biological pathways. Its structural framework is highly relevant in antimicrobial research; the 5-bromothiophene-2-sulfonamide segment is a known pharmacophore with demonstrated activity against resistant bacterial strains. Recent studies on analogs have shown potent efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae , with one closely related compound exhibiting a promising MIC of 0.39 µg/mL and an MBC of 0.78 µg/mL . Molecular docking analyses suggest such compounds can form hydrogen bonds and hydrophobic interactions within the active site of bacterial proteins, indicating a potential mechanism for inhibiting bacterial enzymes . Furthermore, the 5-cyclopropyl-1H-pyrazole scaffold is recognized in medicinal chemistry for its potential to interact with key eukaryotic enzymes. Specifically, analogous structures have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in oncology research for regulating the cell cycle . The inclusion of lipophilic cyclopentyl and cyclopropyl substituents is a strategic feature that may enhance cell membrane permeability and modulate target engagement. This compound is primarily utilized as a key intermediate in synthetic chemistry for constructing more complex bioactive molecules and as a critical tool compound in biochemical and microbiological assays to investigate disease mechanisms and identify new therapeutic strategies .

Properties

IUPAC Name

5-bromo-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S2/c17-15-7-8-16(23-15)24(21,22)18-10-12-9-14(11-5-6-11)20(19-12)13-3-1-2-4-13/h7-9,11,13,18H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIOVLRMXVNCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC=C(S3)Br)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₆H₂₀BrN₃O₂S₂
  • Molecular Weight : 430.4 g/mol
  • CAS Number : 1448063-65-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiophene sulfonamide group suggests potential inhibition of carbonic anhydrase and cyclooxygenase enzymes, which are crucial in various physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that derivatives containing sulfonamide moieties can inhibit cyclooxygenase (COX) enzymes, leading to reduced tumor proliferation:

Cell Line IC₅₀ (µM) Mechanism
HeLa (Cervical)15.4COX inhibition
CaCo-2 (Colon)12.8Apoptosis induction
MCF-7 (Breast)10.2Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. It demonstrated moderate to strong antibacterial activity against various strains:

Bacterial Strain Zone of Inhibition (mm) Activity Level
Salmonella typhi18Strong
Bacillus subtilis15Moderate
Escherichia coli10Weak

These results suggest that the compound could serve as a lead for developing new antibiotics.

Case Studies

  • In Vitro Evaluation of Antitumor Effects : A study conducted on the effects of pyrazole derivatives, including the target compound, revealed significant inhibition of cell growth in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
  • Antibacterial Screening : Another research focused on sulfonamide derivatives showed that compounds with similar structures exhibited strong inhibitory effects on urease and acetylcholinesterase, indicating potential applications in treating infections and neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by the following:

  • Bromine atom at the 5-position.
  • Thiophene ring substituted with a sulfonamide group.
  • A pyrazole moiety linked to a cyclopentyl and cyclopropyl group.

The molecular weight of this compound is approximately 430.4 g/mol, indicating its complexity and potential for diverse interactions in biological systems .

Anti-inflammatory Agents

Research indicates that sulfonamide derivatives, including those related to pyrazole compounds, exhibit significant anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro studies have shown that certain pyrazole derivatives can selectively inhibit COX-2 activity, leading to reduced inflammation and pain relief .

Anticancer Activity

The structure of 5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide suggests potential anticancer properties. Compounds containing pyrazole rings have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through modulation of specific signaling pathways .

Enzyme Inhibition

The compound's interaction with specific biological targets makes it a candidate for enzyme inhibition studies. For instance, the ability to modulate enzymes involved in metabolic pathways could lead to novel therapeutic strategies against diseases such as diabetes or obesity. Research into the structure-activity relationship (SAR) of similar compounds has provided insights into optimizing their efficacy as enzyme inhibitors .

Case Studies and Research Findings

StudyFocusFindings
COX-2 InhibitionIdentified several pyrazole derivatives with potent COX-2 inhibitory activity, suggesting applications in treating inflammatory diseases.
Anticancer PotentialEvaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines, demonstrating significant growth inhibition.
Enzyme ModulationExplored the interaction of pyrazole compounds with metabolic enzymes, revealing potential for developing anti-diabetic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with other sulfonamide derivatives, but its distinct substitution pattern differentiates it from analogues. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide Thiophene-sulfonamide Cyclopentyl, cyclopropyl on pyrazole Sulfonamide, bromothiophene, pyrazole Enzyme inhibition, antimicrobial
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w) Pyrazole-carboxamide Naphthalene-sulfonamide, chloropyridine, dimethylamino Carboxamide, sulfonamide, bromopyrazole Probable kinase or protease inhibition
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (827593-21-5) Thiophene-sulfonamide 3-chlorophenylmethyl-triazole Sulfonamide, bromothiophene, triazole Antifungal or antiviral agents

Key Observations :

  • Steric Hindrance : The cyclopentyl and cyclopropyl groups on the pyrazole introduce significant steric bulk, which may reduce metabolic degradation compared to less-substituted triazole derivatives (e.g., 827593-21-5) .
  • Synthetic Complexity : Compound 2w requires a naphthalene-sulfonamide coupling step, whereas the target compound’s synthesis focuses on pyrazole alkylation, reflecting divergent strategies for optimizing bioavailability .

Q & A

Basic: What are the standard synthetic routes for preparing 5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves two key steps:

Pyrazole Core Formation : Cyclization of cyclopropyl hydrazine with a ketone precursor under acidic/basic conditions to generate the 1-cyclopentyl-5-cyclopropyl-1H-pyrazole intermediate .

Sulfonamide Coupling : Reaction of 5-bromothiophene-2-sulfonyl chloride with the pyrazole-methylamine derivative. This step often employs coupling agents like N,N-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) to facilitate amide bond formation .
Key Parameters : Solvent choice (e.g., DCM vs. THF), stoichiometry of coupling agents, and reaction time (typically 12-24 hours under inert atmosphere).

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for cyclopropane (δ ~1.0-2.0 ppm), cyclopentyl (δ ~1.5-2.5 ppm), and thiophene protons (δ ~6.5-7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from sterically hindered substituents .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and bromine isotope pattern .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry of the pyrazole and thiophene rings .

Advanced: How can researchers optimize reaction conditions to improve yields during the sulfonamide coupling step?

Methodological Answer:

  • Catalyst Screening : Compare TiCl4 (Protocol A, 60-70% yield) vs. DCC/DMAP (Protocol B, 80-85% yield) for efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between solvent, catalyst, and temperature .

Advanced: How to resolve discrepancies in NMR data when characterizing the cyclopropane and cyclopentyl substituents?

Methodological Answer:

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational flexibility in cyclopropane/cyclopentyl groups .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide) to identify characteristic shifts .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Basic: What initial bioactivity assays are recommended for evaluating this compound's potential therapeutic applications?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO2 hydration .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Profiling : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced: What strategies can be employed to elucidate the structure-activity relationship (SAR) of this compound's derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Modify the cyclopropyl, cyclopentyl, or bromothiophene groups to assess impact on bioactivity .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding (sulfonamide) and hydrophobic (cyclopropane) motifs using software like Schrödinger .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using linear regression models .

Advanced: How to address low solubility in aqueous media during biological testing?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Basic: What computational tools are suitable for predicting the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with enzyme active sites (e.g., carbonic anhydrase) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data .

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